molecular formula C25H24N4O4 B2791999 N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923217-33-8

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2791999
CAS No.: 923217-33-8
M. Wt: 444.491
InChI Key: OSUXNSJUKKEUIM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Properties

CAS No.

923217-33-8

Molecular Formula

C25H24N4O4

Molecular Weight

444.491

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16-11-17(2)13-19(12-16)27-22(30)15-28-21-5-4-10-26-23(21)24(31)29(25(28)32)14-18-6-8-20(33-3)9-7-18/h4-13H,14-15H2,1-3H3,(H,27,30)

InChI Key

OSUXNSJUKKEUIM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with substituents that may influence its biological activity. The presence of the methoxybenzyl group and the dimethylphenyl moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Apoptosis Induction : Some studies suggest that related compounds can induce apoptotic pathways in cancer cells by activating death receptors such as Fas and DR3. This was observed in colon cancer cell lines where treatment led to increased expression of these receptors and subsequent apoptosis .
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor progression, including NF-κB and STAT3 pathways. Inhibition of these pathways has been linked to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

StudyModelFindings
HCT116 & SW480 Colon Cancer CellsInduced apoptosis via Fas/DR3 activation; inhibited cell growth in a dose-dependent manner.
In Vivo Mouse ModelDemonstrated significant tumor growth inhibition at doses of 2.5 mg/kg - 5 mg/kg.

Pharmacological Profile

The pharmacological profile includes:

  • Antiproliferative Effects : The compound exhibits significant antiproliferative effects against various cancer cell lines.
  • Selectivity : It shows selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Case Studies

  • Colon Cancer Study : A detailed investigation into the effects of a related compound revealed that it not only inhibited cell proliferation but also enhanced apoptosis through modulation of critical signaling pathways . This suggests that similar compounds could be developed for targeted cancer therapies.
  • Synergistic Effects with Other Agents : Combining this compound with NF-κB inhibitors enhanced its efficacy in inhibiting colon cancer cell growth. This indicates potential for combination therapies that could improve treatment outcomes .

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